N-Cyclopropylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
Description
N-Cyclopropylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is a boron-containing benzamide derivative featuring a cyclopropylmethyl group attached to the amide nitrogen and a pinacol boronate ester at the para position of the benzamide ring. Its molecular formula is C₁₉H₂₅BNO₃, with a molecular weight of 341.22 g/mol. This compound belongs to a class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions (a palladium-catalyzed process critical for carbon-carbon bond formation in drug discovery and materials science) . The cyclopropylmethyl group confers steric bulk and lipophilicity, distinguishing it from simpler benzamide analogs.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)14-9-7-13(8-10-14)15(20)19-11-12-5-6-12/h7-10,12H,5-6,11H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVACUYQKEDDWLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Cyclopropylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Basic Information
- IUPAC Name : N-Cyclopropylmethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzamide
- Molecular Formula : C17H24BNO3
- Molecular Weight : 301.19 g/mol
- CAS Number : 1151802-22-0
Structure
The compound features a cyclopropylmethyl group attached to a benzamide core with a dioxaborolane moiety. This unique structure may contribute to its biological properties.
This compound has shown activity against various biological targets. Studies indicate that it may interact with specific kinases and enzymes involved in cellular signaling pathways.
Antiparasitic Activity
Recent research highlights the compound's efficacy against Plasmodium falciparum, the causative agent of malaria. It demonstrated low nanomolar potency in vitro, indicating strong potential for therapeutic use against malaria .
Selectivity and Toxicity
The selectivity of this compound for its targets is crucial for minimizing off-target effects. Preliminary toxicity assessments suggest a favorable profile; however, comprehensive toxicity studies are necessary for clinical applications.
Case Studies
- Antimalarial Efficacy : In a study involving humanized SCID mice infected with P. falciparum, the compound exhibited significant reduction in parasitemia when administered orally .
- Kinase Inhibition : The compound was evaluated for its ability to inhibit various kinases. It displayed high selectivity for certain kinases over others, which is beneficial for targeted therapies .
Data Table: Biological Activity Overview
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimalarial | Low nanomolar potency | |
| Kinase inhibition | Selective inhibition | |
| Toxicity | Favorable profile |
Synthesis Approaches
The synthesis of this compound involves several key steps:
- Formation of Dioxaborolane : The dioxaborolane moiety is synthesized from boronic acid derivatives.
- Cyclopropylmethyl Group Attachment : The cyclopropylmethyl group is introduced through nucleophilic substitution reactions.
- Final Coupling : The final product is obtained by coupling the modified dioxaborolane with the benzamide backbone.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that derivatives of the compound exhibit promising anticancer properties. The incorporation of boron into organic molecules often enhances their biological activity. For instance, compounds similar to N-Cyclopropylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that compounds containing the dioxaborolane moiety showed increased efficacy in targeting cancer cells compared to their non-boronated counterparts .
1.2 Targeting Kinases
The compound has also been investigated for its potential to inhibit specific kinases involved in cancer progression. Kinase inhibitors are crucial in cancer therapy as they can block the signaling pathways that lead to tumor growth and metastasis. Preliminary studies suggest that this compound may interact with certain kinase targets effectively .
Synthetic Chemistry Applications
2.1 Reagent in Organic Synthesis
This compound serves as a versatile reagent in organic synthesis. Its unique structure allows it to participate in various coupling reactions such as Suzuki-Miyaura cross-coupling reactions. This reaction is essential for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules .
2.2 Boron Chemistry
The dioxaborolane group enhances the compound's utility in boron chemistry. Boron-containing compounds are pivotal in various chemical transformations due to their ability to form stable complexes with nucleophiles and electrophiles. The presence of the dioxaborolane moiety allows for selective functionalization of aromatic systems and contributes to the development of new synthetic methodologies .
Case Studies
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and key analogs:
Key Comparative Insights
Steric and Electronic Effects
- Cyclopropylmethyl (Target) : The bulky cyclopropylmethyl group reduces reaction rates in cross-coupling compared to smaller substituents (e.g., methyl or cyclopropyl) due to steric hindrance. However, it may enhance stability against hydrolysis by shielding the boronate ester .
- Chlorine (Ev7) : The 3-chloropropyl group introduces electron-withdrawing effects, which could polarize the boronate, though steric effects from the alkyl chain may dominate .
Physicochemical Properties
- Lipophilicity : The cyclopropylmethyl group increases logP compared to methyl or acetamide analogs, favoring organic-phase solubility. This is critical for applications in medicinal chemistry where membrane permeability is key.
- Stability : Bulkier groups (e.g., tert-butyl in Ev19) improve hydrolytic stability of the boronate ester, whereas smaller substituents (e.g., methyl) render the compound more labile .
Q & A
Advanced Research Question
- Moisture sensitivity : Store under inert gas (Ar) in sealed vials with desiccants (silica gel) to prevent hydrolysis of the boronic ester .
- Light sensitivity : Amber glassware to avoid photodegradation of the cyclopropylmethyl group.
- Temperature : –20°C for multi-year stability; avoid freeze-thaw cycles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
